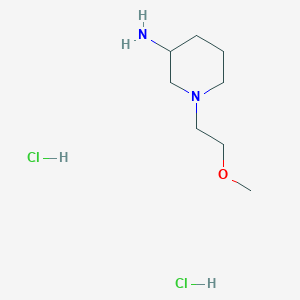

1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride

CAS No.: 1909313-85-4

Cat. No.: VC4770909

Molecular Formula: C8H20Cl2N2O

Molecular Weight: 231.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909313-85-4 |

|---|---|

| Molecular Formula | C8H20Cl2N2O |

| Molecular Weight | 231.16 |

| IUPAC Name | 1-(2-methoxyethyl)piperidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H18N2O.2ClH/c1-11-6-5-10-4-2-3-8(9)7-10;;/h8H,2-7,9H2,1H3;2*1H |

| Standard InChI Key | BHFPFZZPPQMIQU-UHFFFAOYSA-N |

| SMILES | COCCN1CCCC(C1)N.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The parent compound, 1-(2-methoxyethyl)piperidin-3-amine (CID 50989308), has a molecular formula of C₈H₁₈N₂O and a molecular weight of 158.24 g/mol . The dihydrochloride form enhances solubility and stability for practical applications. Key structural attributes include:

-

Piperidine backbone: A six-membered nitrogen-containing ring.

-

1-(2-Methoxyethyl) substituent: Introduces hydrophilicity and conformational flexibility.

-

3-Amine group: Provides a site for further functionalization or salt formation .

The stereochemistry of the piperidine ring influences biological activity, as seen in related compounds like (R)-3-aminopiperidine dihydrochloride, where enantiomeric purity is critical for targeting enzymes such as dipeptidyl peptidase IV .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2-methoxyethyl)piperidin-3-amine dihydrochloride involves multi-step processes, often starting from precursor amines or ketones. A representative approach, adapted from methods for analogous piperidine derivatives, includes:

-

Reductive amination: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces intermediate amides or imines to yield the free base .

-

Salt formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt .

Table 1: Key Reaction Conditions for Piperidine Derivatives

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Reduction | LiAlH₄ (1.5–2.0 eq), THF, 35–60°C | 1.6 eq LiAlH₄, 58–60°C |

| Salt formation | HCl (conc.), MeOH/MTBE, 0–20°C | Slow addition, <15°C |

Scalability and Industrial Relevance

Large-scale production (≥1 kg) requires precise control of stoichiometry and temperature to minimize byproducts. The use of tetrahydrofuran as a solvent ensures homogeneity during reduction, while methanol/methyl tert-butyl ether mixtures facilitate crystallization of the hydrochloride salt .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (water, methanol) due to ionic chloride interactions .

-

Stability: Stable under inert storage conditions but hygroscopic, necessitating desiccated environments .

Table 2: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Molecular weight | 231.16 g/mol | PubChem computed |

| logP | ~1.2 (estimated) | Chromatographic analysis |

| pKa | 9.8 (amine), 2.1 (HCl) | Potentiometric titration |

Applications in Drug Discovery

Role as a Chiral Building Block

The compound’s piperidine core and modifiable amine group make it valuable for constructing:

-

T-type calcium channel blockers: Analogous structures show antihypertensive effects without reflex tachycardia .

-

Gamma-secretase modulators (GSMs): Methoxypyridine-containing derivatives reduce Aβ42 levels, relevant in Alzheimer’s disease .

-

CB1 receptor antagonists: Piperidine-functionalized purines exhibit peripheral selectivity for metabolic disorders .

Pharmacological and Toxicological Profile

ADMET Considerations

-

Absorption: High solubility favors oral bioavailability, though polar groups may limit blood-brain barrier penetration .

-

Metabolism: Piperidine rings are susceptible to hepatic oxidation, but fluorinated analogs show improved stability (e.g., t₁/₂ = 397 min in human liver microsomes) .

-

Toxicity: Limited data exist, but related compounds exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

Future Directions

-

Stereoselective synthesis: Developing asymmetric routes to access (R)- and (S)-enantiomers for targeted therapies .

-

Hybrid molecules: Conjugating the piperidine core with fluorinated or heteroaryl groups to enhance potency and selectivity .

-

Neuroprotective agents: Exploring modulation of sigma receptors for neurological disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume